Nitrendipine

Vue d'ensemble

Description

La nitrendipine est un bloqueur des canaux calciques de type dihydropyridine principalement utilisé dans le traitement de l'hypertension. Elle a été brevetée en 1971 et approuvée pour un usage médical en 1985 . Ce composé est connu pour sa capacité à diminuer la pression artérielle et à réduire la cardiotoxicité de la cocaïne .

Applications De Recherche Scientifique

Nitrendipine is widely used in scientific research due to its pharmacological properties. It is used in:

Chemistry: Studying the photodegradation and stability of pharmaceutical compounds.

Biology: Investigating the effects of calcium channel blockers on cellular processes.

Medicine: Developing treatments for hypertension and angina pectoris.

Industry: Producing high-purity this compound for pharmaceutical applications.

Mécanisme D'action

Target of Action

Nitrendipine primarily targets the L-type calcium channels . These channels consist of four subunits (α1, α2/δ, γ, and β subunits), localized in the plasma membrane . The L-type calcium channels are found in the myocardial and vascular smooth muscle cell membranes .

Mode of Action

This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Pharmacokinetics

This compound has a bioavailability of 60-70% . It is completely metabolized in the liver . The terminal elimination half-life of this compound is between 8-24 hours . After hepatic metabolism, 80% of the 20 mg dose can be recovered in the first 96 hours as inactive polar metabolites . The specific volume of distribution of the drug is 2-6 L/kg .

Result of Action

This compound is an effective antihypertensive agent . This compound also induces apoptosis in neuroblastoma cells in a concentration-dependent manner .

Action Environment

The action of this compound is independent of the expression of the L-type calcium channel . It is effective in lowering acutely elevated blood pressure in patients with advanced renal failure and renal hypertension, and is well tolerated .

Analyse Biochimique

Biochemical Properties

Nitrendipine plays a crucial role in biochemical reactions by interacting with voltage-gated L-type calcium channels. These channels consist of four subunits: α1, α2/δ, γ, and β. This compound binds to the α1 subunit, inhibiting the influx of extracellular calcium ions . This inhibition reduces intracellular calcium levels, affecting various cellular processes, including muscle contraction and neurotransmitter release .

Cellular Effects

This compound exerts significant effects on various cell types, particularly vascular smooth muscle cells and myocardial cells. By blocking calcium entry, this compound causes relaxation of vascular smooth muscle, leading to vasodilation and decreased blood pressure . In myocardial cells, it reduces contractility and oxygen demand. Additionally, this compound has been shown to induce apoptosis in neuroblastoma cells, suggesting potential cytotoxic effects in certain cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the α1 subunit of L-type calcium channels, deforming the channel and inhibiting ion-control gating mechanisms . This binding prevents the influx of calcium ions, leading to decreased intracellular calcium levels. The reduction in calcium inhibits the contractile processes of myocardial and vascular smooth muscle cells, causing vasodilation and reduced blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease due to degradation or metabolic processes. Long-term studies have shown that this compound maintains its antihypertensive effects over extended periods, although some degradation may occur . In vitro studies have demonstrated sustained inhibition of calcium influx and muscle relaxation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, it can cause toxic effects, including excessive vasodilation, hypotension, and potential organ damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired antihypertensive effects .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolic pathways involve oxidation and hydrolysis, leading to the formation of inactive metabolites. These metabolites are then excreted through the kidneys. This compound’s metabolism can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins . It is highly lipophilic, allowing it to cross cell membranes easily. Once inside the cells, this compound accumulates in the lipid bilayer of the plasma membrane, where it interacts with L-type calcium channels . This localization is crucial for its inhibitory effects on calcium influx.

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it binds to L-type calcium channels . This binding is essential for its activity as a calcium channel blocker. Post-translational modifications, such as phosphorylation, may influence this compound’s binding affinity and efficacy. Additionally, this compound’s lipophilicity allows it to accumulate in lipid-rich compartments, enhancing its inhibitory effects on calcium influx .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de la nitrendipine implique la réaction d'un intermédiaire d'acétoacétate d'éthyle 3-nitrobenzaldéhyde avec du 3-amino méthyl crotonate à un rapport molaire de 1:1-1,1 à 70-75°C . De l'acide chlorhydrique concentré est ensuite ajouté au système réactionnel, et la réaction se poursuit à la même température. Après refroidissement à 15-20°C, une séparation solide-liquide et une recristallisation sont effectuées pour obtenir la this compound .

Méthodes de production industrielle : Dans les milieux industriels, la this compound de haute pureté est produite en utilisant de l'acétoacétate d'éthyle, de l'acide sulfurique concentré à 98% et du m-nitrobenzaldéhyde comme matières premières. Le produit brut est purifié par lavage, centrifugation et séchage . Le produit final a une pureté supérieure à 99,80%, les impuretés B et C étant toutes deux inférieures à 0,1% .

Analyse Des Réactions Chimiques

Types de réactions : La nitrendipine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions communs :

Oxydation : La this compound peut être oxydée pour former des analogues de la nitroso pyridine sous irradiation ultraviolette.

Réduction : Le groupe nitro de la this compound peut être réduit pour former des analogues de la nitroso pyridine.

Substitution : Le composé peut subir des réactions de substitution avec divers réactifs pour former différents dérivés.

Principaux produits :

Produits d'oxydation : Analogues de la nitroso pyridine.

Produits de réduction : Analogues de la pyridine.

4. Applications de la recherche scientifique

La this compound est largement utilisée dans la recherche scientifique en raison de ses propriétés pharmacologiques. Elle est utilisée dans :

Chimie : Étude de la photodégradation et de la stabilité des composés pharmaceutiques.

Biologie : Investigation des effets des bloqueurs des canaux calciques sur les processus cellulaires.

Médecine : Développement de traitements pour l'hypertension et l'angine de poitrine.

Industrie : Production de this compound de haute pureté pour des applications pharmaceutiques.

5. Mécanisme d'action

La this compound exerce ses effets en inhibant l'afflux de calcium extracellulaire à travers les membranes des cellules musculaires lisses myocardiques et vasculaires. Ceci est réalisé en déformant le canal calcique, en inhibant les mécanismes de contrôle ionique et en interférant avec la libération de calcium du réticulum sarcoplasmique . La diminution du calcium intracellulaire inhibe les processus contractiles des cellules musculaires lisses myocardiques, ce qui entraîne une dilatation des artères coronariennes et systémiques, une augmentation de l'apport d'oxygène au tissu myocardique, une diminution de la résistance périphérique totale, une diminution de la pression artérielle systémique et une diminution de la postcharge .

Comparaison Avec Des Composés Similaires

La nitrendipine est similaire à d'autres bloqueurs des canaux calciques de type dihydropyridine tels que la nifédipine, l'amlodipine et la félodipine . Elle se différencie par ses propriétés pharmacocinétiques et ses applications spécifiques :

Nifédipine : Utilisée pour l'hypertension et l'angine de poitrine, mais elle a une demi-vie plus courte que la this compound.

Amlodipine : Connue pour sa longue demi-vie et sa posologie une fois par jour.

Félodipine : Similaire à la this compound mais avec des propriétés pharmacocinétiques différentes.

Les propriétés uniques de la this compound comprennent sa capacité à réduire la cardiotoxicité de la cocaïne et son affinité de liaison spécifique aux canaux calciques de type L dans les cellules musculaires lisses .

Propriétés

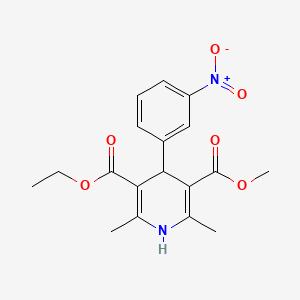

IUPAC Name |

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHUJELLJLJGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023373 | |

| Record name | Nitrendipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitrendipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.42e-02 g/L | |

| Record name | Nitrendipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrendipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |

| Record name | Nitrendipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

39562-70-4 | |

| Record name | Nitrendipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39562-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrendipine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrendipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nitrendipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrendipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrendipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRENDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B627AW319 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrendipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156-160 °C, 156 - 160 °C | |

| Record name | Nitrendipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrendipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.